BenchChemオンラインストアへようこそ!

Methotrexate-d7 Heptaglutamate

LC-MS/MS Bioanalysis Methotrexate Polyglutamates

Optimize LC-MS/MS quantification with Methotrexate-d7 Heptaglutamate. This +7 Da mass-shifted internal standard ensures precise measurement of MTX-Glu7 in complex matrices. Differentiated by deuterium labeling to mitigate the isotope effect, it delivers superior analytical accuracy for pharmacokinetic and drug resistance studies. Buy for high-confidence data.

Molecular Formula C50H57D7N14O23
Molecular Weight 1236.17
Cat. No. B1165185
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethotrexate-d7 Heptaglutamate
Molecular FormulaC50H57D7N14O23
Molecular Weight1236.17
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methotrexate-d7 Heptaglutamate: Stable Isotope-Labeled Standard for MTX Polyglutamate Quantification


Methotrexate-d7 Heptaglutamate is a stable isotope-labeled analog of the methotrexate (MTX) metabolite, specifically a polyglutamate containing seven glutamic acid residues. It is synthesized with seven deuterium atoms incorporated into its molecular structure, resulting in a +7 Da mass shift relative to the unlabeled analyte . This compound is not intended for therapeutic use; its primary function is as an internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the precise quantification of endogenous methotrexate heptaglutamate (MTX-Glu7) in complex biological matrices .

Why Methotrexate-d7 Heptaglutamate Cannot Be Replaced by Unlabeled or Differently Labeled Analogs


The precise quantification of endogenous methotrexate polyglutamates (MTXPGs) like MTX-Glu7 in clinical or research samples using LC-MS/MS is critically dependent on the use of a well-matched internal standard (IS). Substituting the target compound, Methotrexate-d7 Heptaglutamate, with an unlabeled analog (e.g., MTX-Glu7) or a different stable isotope-labeled variant (e.g., a 13C- or 15N-labeled version) introduces significant analytical variability . An unlabeled IS cannot be distinguished from the endogenous analyte by the mass spectrometer, leading to inaccurate quantification. While other stable isotope labels provide a mass shift, they can exhibit subtle differences in chromatographic retention time or ionization efficiency compared to the deuterated analyte, a phenomenon known as the isotope effect [1]. Methotrexate-d7 Heptaglutamate is specifically chosen because its chemical properties are virtually identical to the target analyte, and its specific +7 Da mass shift allows for optimal peak separation from the endogenous signal in the complex MS/MS spectra of biological samples, ensuring the highest possible accuracy and precision .

Quantitative Differentiation Evidence for Methotrexate-d7 Heptaglutamate


Defined +7 Da Mass Shift for Unambiguous Analyte Resolution

Methotrexate-d7 Heptaglutamate provides a predictable and unambiguous mass shift for use as an internal standard in mass spectrometry-based assays. The incorporation of seven deuterium atoms increases its molecular weight by +7 Da compared to the unlabeled, endogenous methotrexate heptaglutamate . This specific mass difference is critical for the mass spectrometer to resolve the internal standard peak from the analyte peak, enabling accurate quantification. While other labeling strategies exist (e.g., 13C, 15N), the +7 Da deuterium shift is a standard, well-characterized approach for this class of molecules .

LC-MS/MS Bioanalysis Methotrexate Polyglutamates

High Chemical Purity (>=95%) for Minimizing Interference

The product is specified with a chemical purity of ≥95% as determined by HPLC . High purity of the internal standard is a non-negotiable requirement for bioanalytical method validation. Impurities in the IS could co-elute and cause ion suppression or enhancement in the mass spectrometer source, or they could produce isobaric interferences that overlap with the signal for the target analyte or the IS itself, leading to systematic quantification errors [1]. A purity of ≥95% for Methotrexate-d7 Heptaglutamate is a key specification that ensures its suitability as a high-quality IS, in contrast to lower-purity or uncharacterized alternatives.

Analytical Chemistry Quality Control Internal Standard

High Isotopic Purity (>98% D Incorporation) for Superior Signal Specificity

The utility of a deuterated internal standard is directly dependent on its isotopic purity. Methotrexate-d7 Heptaglutamate is manufactured to achieve an isotopic purity typically >98% deuterium incorporation . This high level of enrichment ensures that the internal standard signal is almost exclusively from the d7 species, minimizing the 'cross-talk' or 'isotopic overlap' from the d6, d5, or lower deuterated species into the mass channel used for the analyte (MTX-Glu7). Lower isotopic purity would introduce a source of systematic bias, where the internal standard itself contributes to the analyte signal, thereby undermining the accuracy of the method [1]. This specification is a critical differentiator from custom-synthesized or lower-quality deuterated standards.

Stable Isotope Labeling MS Detection Cross-talk

Established Role in Enabling Accurate Quantification of MTX-Glu7 in Clinical Research

The clinical relevance of quantifying the specific polyglutamate species MTX-Glu7 is established, and the use of a stable isotope-labeled internal standard like Methotrexate-d7 Heptaglutamate is a cornerstone of validated methods. A study measuring MTXPGs in pediatric ALL patients reported that while MTX-Glu7 was the least abundant polyglutamate (3.22-5.02% of total), its presence in plasma was quantifiable using LC-MS [1]. This quantitative data underscores the need for a highly specific and sensitive analytical method, which is dependent on the use of a matched internal standard to correct for matrix effects and variability in sample preparation and ionization efficiency. The use of Methotrexate-d7 Heptaglutamate directly enables the generation of such precise, clinically relevant data [2].

Therapeutic Drug Monitoring Acute Lymphoblastic Leukemia Pharmacokinetics

Key Application Scenarios for Methotrexate-d7 Heptaglutamate in Research and Industry


Clinical Therapeutic Drug Monitoring (TDM) of High-Dose Methotrexate

In clinical pharmacology, monitoring the levels of methotrexate polyglutamates (MTXPGs) in patient samples (e.g., plasma, erythrocytes) is crucial for understanding drug efficacy and toxicity, particularly in oncology protocols like those for acute lymphoblastic leukemia [1]. Methotrexate-d7 Heptaglutamate is used as the internal standard in validated LC-MS/MS methods to ensure the accurate and precise quantification of the MTX-Glu7 metabolite, even at its low physiological abundance (3-5% of total MTXPGs) [2]. This accuracy is essential for drawing valid correlations between drug levels and clinical outcomes.

In Vitro Pharmacokinetic and Metabolism Studies

Researchers investigating the cellular uptake, polyglutamation kinetics, and efflux of methotrexate in cell culture models require precise quantification of the long-chain polyglutamate species that are retained intracellularly [1]. Using Methotrexate-d7 Heptaglutamate as an internal standard corrects for sample preparation losses and matrix effects from cell lysates, enabling the generation of reliable data on the formation and turnover of the heptaglutamate metabolite, a key endpoint in studies of drug resistance and mechanism of action [2].

Bioequivalence and Pharmaceutical Quality Control

For pharmaceutical companies developing generic methotrexate formulations or conducting stability studies, demonstrating bioequivalence or quantifying trace levels of metabolites or impurities is a regulatory requirement. Methotrexate-d7 Heptaglutamate serves as a high-purity, well-characterized reference standard for developing and validating these highly sensitive LC-MS/MS methods [1]. Its use ensures that the analytical methods meet the stringent accuracy, precision, and reproducibility criteria mandated by regulatory bodies like the FDA and EMA [2].

Mechanistic Research on MTX Resistance

Cellular resistance to methotrexate is often mediated by impaired polyglutamation or enhanced hydrolysis of MTXPGs by gamma-glutamyl hydrolase (GGH) [1]. To accurately study these mechanisms, researchers must be able to quantify the steady-state levels of individual polyglutamate species, including MTX-Glu7. The use of a stable isotope-labeled internal standard like Methotrexate-d7 Heptaglutamate is indispensable for obtaining the required analytical precision to detect subtle, yet biologically significant, changes in the polyglutamate profile in response to genetic or pharmacological perturbations [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methotrexate-d7 Heptaglutamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.